2-(1-acetylazetidin-3-yl)oxy-N-[(2,5-difluorophenyl)methyl]-N-phenylacetamide
Description
2-(1-acetylazetidin-3-yl)oxy-N-[(2,5-difluorophenyl)methyl]-N-phenylacetamide is a synthetic organic compound that features a unique combination of functional groups, including an azetidine ring, a difluorophenyl group, and an acetamide moiety
Properties
IUPAC Name |
2-(1-acetylazetidin-3-yl)oxy-N-[(2,5-difluorophenyl)methyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N2O3/c1-14(25)23-11-18(12-23)27-13-20(26)24(17-5-3-2-4-6-17)10-15-9-16(21)7-8-19(15)22/h2-9,18H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCBTJVYDKBZAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)OCC(=O)N(CC2=C(C=CC(=C2)F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-acetylazetidin-3-yl)oxy-N-[(2,5-difluorophenyl)methyl]-N-phenylacetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized via cyclization reactions involving suitable precursors such as amino alcohols or aziridines.
Introduction of the Acetyl Group: The acetyl group can be introduced through acetylation reactions using reagents like acetic anhydride or acetyl chloride.
Attachment of the Difluorophenyl Group: The difluorophenyl group can be introduced via nucleophilic aromatic substitution reactions or through cross-coupling reactions such as Suzuki-Miyaura coupling.
Formation of the Final Product: The final step involves the coupling of the azetidine derivative with the difluorophenyl and phenylacetamide moieties under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1-acetylazetidin-3-yl)oxy-N-[(2,5-difluorophenyl)methyl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles or electrophiles under appropriate conditions, often in the presence of catalysts or bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
2-(1-acetylazetidin-3-yl)oxy-N-[(2,5-difluorophenyl)methyl]-N-phenylacetamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-(1-acetylazetidin-3-yl)oxy-N-[(2,5-difluorophenyl)methyl]-N-phenylacetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved may include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-acetylazetidin-3-yl)oxy-N-[(2,4-difluorophenyl)methyl]-N-phenylacetamide
- 2-(1-acetylazetidin-3-yl)oxy-N-[(3,5-difluorophenyl)methyl]-N-phenylacetamide
- 2-(1-acetylazetidin-3-yl)oxy-N-[(2,5-dichlorophenyl)methyl]-N-phenylacetamide
Uniqueness
The uniqueness of 2-(1-acetylazetidin-3-yl)oxy-N-[(2,5-difluorophenyl)methyl]-N-phenylacetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluorophenyl group, in particular, may enhance its stability and binding affinity in biological systems, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
